1-(3-Chloro-5-(fluoromethyl)phenyl)propan-1-one
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Overview
Description
1-(3-Chloro-5-(fluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H10ClFO and a molecular weight of 200.64 g/mol . This compound is characterized by the presence of a chloro and fluoromethyl group attached to a phenyl ring, making it a significant molecule in various chemical and industrial applications.
Preparation Methods
The synthesis of 1-(3-Chloro-5-(fluoromethyl)phenyl)propan-1-one typically involves the reaction of 3-chloro-5-(fluoromethyl)benzaldehyde with propanone under specific conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-(3-Chloro-5-(fluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.
Scientific Research Applications
1-(3-Chloro-5-(fluoromethyl)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor in the development of new drugs.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-(fluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
1-(3-Chloro-5-(fluoromethyl)phenyl)propan-1-one can be compared with similar compounds such as:
1-Chloro-1-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one: This compound has an additional chlorine atom, which may result in different chemical reactivity and applications.
1-(3-Chloro-5-(fluoromethyl)phenyl)propan-2-one: Similar in structure but with variations in the position of functional groups, affecting its chemical properties and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical behavior and applications.
Properties
Molecular Formula |
C10H10ClFO |
---|---|
Molecular Weight |
200.64 g/mol |
IUPAC Name |
1-[3-chloro-5-(fluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H10ClFO/c1-2-10(13)8-3-7(6-12)4-9(11)5-8/h3-5H,2,6H2,1H3 |
InChI Key |
FQTPHOLAFOIWDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)CF)Cl |
Origin of Product |
United States |
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